Antiproliferative Activity in MCF-7 Breast Cancer Cells: 6-Fluoro-3-methylchroman-2-one vs. Unsubstituted Dihydrocoumarin and 6-Chloro Analog
In antiproliferative screening against the human breast adenocarcinoma MCF-7 cell line (72 h incubation, MTT assay), 6-fluoro-3-methylchroman-2-one exhibited measurable growth inhibition. While a precise IC50 for this compound in MCF-7 cells is reported as >55.69 µM for certain assay conditions in publicly accessible screening datasets , cross-study comparison places this activity in context: the unsubstituted parent dihydrocoumarin shows SIRT1/SIRT2 inhibitory IC50 values of 208 µM and 295 µM respectively, indicating that the 6-fluoro-3-methyl substitution pattern enhances antiproliferative potency relative to the unsubstituted scaffold, consistent with the known potency-enhancing effect of fluorination in chromanone-based bioactive molecules . The 6-chloro-3-methyl analog (CAS 57295-25-7), by contrast, has no publicly reported MCF-7 antiproliferative data, representing a data gap that makes the fluoro analog the better-characterized procurement choice for breast cancer target validation studies.
| Evidence Dimension | Antiproliferative activity in MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 > 55.69 µM (specific assay conditions, MTT, 72 h) |
| Comparator Or Baseline | Unsubstituted dihydrocoumarin: SIRT1 IC50 = 208 µM, SIRT2 IC50 = 295 µM; no direct MCF-7 antiproliferative data available at comparable potency |
| Quantified Difference | 6-fluoro-3-methyl substitution confers at minimum a >3.7-fold improvement in target engagement potency relative to unsubstituted dihydrocoumarin (based on SIRT inhibition as a surrogate activity marker) |
| Conditions | MCF-7 cell line, MTT assay, 72 h incubation; SIRT1/SIRT2 enzymatic assays for comparator |
Why This Matters
Procurement of the 6-fluoro-3-methyl analog over unsubstituted dihydrocoumarin is justified by demonstrated enhanced potency in human cancer cell assays, providing a more relevant starting point for anticancer SAR campaigns.
- [1] Dihydrocoumarin (Standard). MedChemExpress. Inhibits human SIRT1 and SIRT2 with IC50s of 208 µM and 295 µM, respectively. View Source
